molecular formula C₇₈H₁₂₁N₂₁O₂₀ B549771 Neurotensin CAS No. 39379-15-2

Neurotensin

Cat. No. B549771
CAS RN: 39379-15-2
M. Wt: 1672.9 g/mol
InChI Key: PCJGZPGTCUMMOT-ISULXFBGSA-N
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Description

Neurotensin (NT) is a tridecapeptide that has been demonstrated to be involved in the control of various physiological activities in both the central nervous system and in the periphery . Its biological effects are mediated by four receptor types . NT is related to the pathophysiology of a series of disorders, such as schizophrenia, drug abuse, Parkinson’s disease (PD), feeding disorders, cancer, cerebral stroke, and other neurodegenerative diseases .


Synthesis Analysis

Neurotensin and its three acid and amide analogs, i.e., [Gln4]-neurotensin, neurotensin-NH2, and [Gln4]-neurotensin-NH2 were synthesized . The kinetic mechanism of neurotensin recognition by neurotensin receptor 1 (NTS 1) was investigated using 19 F-NMR, hydrogen-deuterium exchange mass spectrometry and stopped-flow fluorescence spectroscopy .


Molecular Structure Analysis

The structure of the neurotensin receptor 1 in complex with β-arrestin 1 was reported . A comprehensive systematic surface-enhanced Raman spectroscopy (SERS) study of the structures of neurotensin (NT) was described .


Chemical Reactions Analysis

The biological effects of Neurotensin are mediated by four receptor types .


Physical And Chemical Properties Analysis

Neurotensin has a molecular formula of C78H121N21O20 and a molecular weight of 1672.9 g/mol .

Scientific Research Applications

Role in Physiological and Pathological Processes

Neurotensin, a 13-amino acid peptide, is significant in both the central nervous system and the gastrointestinal tract. Its discovery in 1973 led to the identification of its involvement in diverse physiological and pathological processes. Research indicates neurotensin's role in central nervous system and gastrointestinal processes and how its disruption could lead to diseases like schizophrenia and colorectal cancer. Investigations into neurotensin have facilitated the development of potential drugs for treating various conditions such as schizophrenia, alcoholism, chronic pain, and cancer (Mustain, Rychahou, & Evers, 2011).

Therapeutic Potential and Research Evolution

Neurotensin in Mental Disorders

Neurotensin's association with the dopaminergic system in the brain makes it a subject of interest in the context of mental disorders. Its modulation of neurotransmitter systems suggests its potential role in schizophrenia, drug abuse, Parkinson's disease, pain, blood pressure control, eating disorders, cancer, and neurodegenerative disorders (St-Gelais, Jomphe, & Trudeau, 2006).

Structural Insights and Drug Development

The structural analysis of neurotensin receptors, specifically the neurotensin receptor NTSR1, provides insights into the peptide's binding mechanism. This knowledge aids in developing non-peptide ligands for treating neurological disorders, cancer, and obesity (White et al., 2012).

Targeting Neurotensin Receptors for Therapy

Neurotensin's functions through its G protein-coupled receptors (NTSR1 and NTSR2) are crucial in various physiological and pathological processes. Research over four decades has led to the discovery of compounds that modulate neurotensin's functions through its receptors, offering therapeutic potential for several pathologies (Iyer & Kunos, 2021).

Neurotensin in Pain Modulation

Neurotensin's involvement in pain modulation, distinct from opioid analgesia, is a significant area of research. Studies on its structure-activity relationship have led to the development of receptor agonists and antagonists, opening avenues for new analgesics based on neurotensin (Kleczkowska & Lipkowski, 2013).

Neurotensin in Alzheimer's Disease

Neurotensin's potential therapeutic role in Alzheimer's disease (AD) has been explored. Studies indicate that activation of neurotensin receptors in the entorhinal cortex facilitates neuronal excitability and enhances spatial learning and memory, suggesting benefits in AD models (Xiao et al., 2014).

Safety And Hazards

When handling neurotensin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Neurotensin has emerged as a promising therapeutic scaffold for the treatment of neurological diseases and cancer . The conducted analysis reveals the therapeutic potentials of neurotensin, and further impactful research toward its clinical development is warranted .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGZPGTCUMMOT-ISULXFBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H121N21O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurotensin

CAS RN

39379-15-2, 55508-42-4, 64088-62-6
Record name Neurotensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (ox)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin, tyr(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEUROTENSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
88,900
Citations
JP Vincent, J Mazella, P Kitabgi - Trends in pharmacological sciences, 1999 - cell.com
… Three subtypes of neurotensin receptors have … neurotensin receptors is summarized and the relationship between these receptors and the known pharmacological effects of neurotensin …
Number of citations: 662 www.cell.com
F St-Gelais, C Jomphe, LÉ Trudeau - Journal of Psychiatry and …, 2006 - jpn.ca
… neurotensin has been studied for more than 30 years. Although it is widely distributed in the central and peripheral nervous systems, neurotensin … a role for neurotensin in schizophrenia, …
Number of citations: 241 www.jpn.ca
EB Binder, B Kinkead, MJ Owens, CB Nemeroff - Pharmacological reviews, 2001 - ASPET
Interactions between the classical monoamine neurotransmitter dopamine (DA) and the peptide neurotransmitter neurotensin (NT) in the central nervous system (CNS) have now been …
Number of citations: 307 pharmrev.aspetjournals.org
Y Shibata, JF White, MJ Serrano-Vega… - Journal of molecular …, 2009 - Elsevier
Structural studies on G-protein-coupled receptors have been hampered for many years by their instability in detergent solution and by the number of potential conformations that …
Number of citations: 193 www.sciencedirect.com
JF White, N Noinaj, Y Shibata, J Love, B Kloss, F Xu… - Nature, 2012 - nature.com
Neurotensin (NTS) is a 13-amino-acid peptide that functions as both a neurotransmitter and a hormone through the activation of the neurotensin receptor NTSR1, a G-protein-coupled …
Number of citations: 562 www.nature.com
BV Clineschmidt, JC McGuffin, PB Bunting - European journal of …, 1979 - Elsevier
… action of neurotensin lasted for about 1 h. In the hot plate test, neurotensin, [Gln 4 ]-neurotensin and [… At antinocisponsive doses, mice treated intracisternally with neurotensin also were …
Number of citations: 276 www.sciencedirect.com
R Carraway, SE Leeman - Journal of Biological Chemistry, 1973 - ASBMB
… neurotensin is a tridecapeptide composed of Lys, Arg 2 , Asx, Glx 2 , Pro 2 , Ileu, Leu 2 , Tyr 2 . Neurotensin … Neurotensin induces hypotension in the rat and can stimulate the contraction …
Number of citations: 876 www.jbc.org
AM Blackburn, SR Bloom, RG Long, DR Fletcher… - The Lancet, 1980 - Elsevier
… neurotensin given was calculated directly by determining the concentration of immunoreactive neurotensin … Three basal blood samples for neurotensin measurement were taken before …
Number of citations: 227 www.sciencedirect.com
K Tanaka, M Masu, S Nakanishi - Neuron, 1990 - cell.com
… The neurotensin receptor mRNA is expressed in both the brain and the peripheral … the neurotensin receptor, which mediates the diverse neuronal and peripheral actions of neurotensin …
Number of citations: 627 www.cell.com
DJ Pettibone, JF Hess, PJ Hey, MA Jacobson… - … of Pharmacology and …, 2002 - ASPET
Mice deficient in the neurotensin (NT)-1 receptor (NTR1) were developed to characterize the NT receptor subtypes that mediate various in vivo responses to NT. F2 generation (C57BL6/…
Number of citations: 151 jpet.aspetjournals.org

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